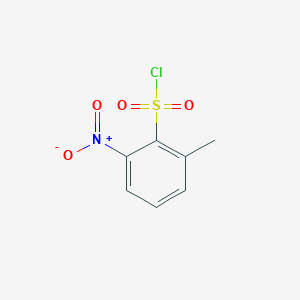

2-Methyl-6-nitrobenzene-1-sulfonyl chloride

Description

FT-IR Analysis

Infrared spectroscopy identifies functional groups through characteristic absorptions (Table 2):

Table 2: Key FT-IR vibrational modes (cm⁻¹) and assignments

| Peak | Assignment |

|---|---|

| 1327–1153 | S=O symmetric/asymmetric |

| 1604 | C=N stretch |

| 1674 | C=O stretch |

| 3199 | N–H asymmetric stretch |

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) shows distinct aromatic resonances influenced by electron-withdrawing groups:

UV-Vis Spectroscopy

The compound exhibits strong absorbance at λₘₐₓ = 265 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) due to π→π* transitions in the nitroaromatic system. A weaker n→π* transition appears at 320 nm.

Computational Chemistry Studies: DFT Calculations and Molecular Orbital Analysis

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes the geometry, showing <2% deviation from crystallographic data. Key findings include:

Table 3: HOMO-LUMO energies and molecular orbital contributions

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.82 |

| LUMO Energy | -2.15 |

| Band Gap (ΔE) | 4.67 |

- The HOMO localizes on the nitro group, while the LUMO resides on the sulfonyl chloride moiety, indicating charge-transfer potential.

- Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between σ(C–S) and σ*(Cl–S), stabilizing the sulfonyl chloride group.

Electrophilicity index (ω = 5.31 eV) confirms strong electrophilic character, consistent with its reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name |

2-methyl-6-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-5-3-2-4-6(9(10)11)7(5)14(8,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIRLAVMSGHPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56202-22-3 | |

| Record name | 2-methyl-6-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-6-nitrobenzene-1-sulfonyl chloride can be synthesized through a multi-step process involving nitration and sulfonation reactions. One common method involves the nitration of 2-methylbenzene (toluene) to form 2-methyl-6-nitrotoluene, followed by sulfonation with chlorosulfonic acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration and sulfonation processes. These processes are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction reactions .

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: This reaction involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom.

Nucleophilic Substitution: In this reaction, a nucleophile replaces the sulfonyl chloride group.

Major Products:

Electrophilic Aromatic Substitution: Substituted benzene derivatives.

Nucleophilic Substitution: Sulfonamide or sulfonate derivatives.

Reduction: 2-Methyl-6-aminobenzene-1-sulfonyl chloride.

Scientific Research Applications

2-Methyl-6-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-6-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

2-Chloro-6-methylbenzenesulfonyl Chloride (C₇H₆Cl₂O₂S, MW 241.09 g/mol)

- Substituents : Chloro (position 2), methyl (position 6).

- Reactivity : The chloro group withdraws electrons inductively but donates weakly via resonance, resulting in moderate electrophilicity. Methyl’s electron-donating effect slightly reduces sulfonyl chloride reactivity compared to nitro-substituted analogs.

- Stability : Less prone to hydrolysis than nitro derivatives due to weaker electron withdrawal.

- Applications : Intermediate in agrochemical synthesis, where controlled reactivity is preferred .

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl Chloride (C₁₂H₇Cl₂NO₅S, MW 364.16 g/mol)

- Substituents: Phenoxy group with 2-chloro-6-nitro substitution (position 4), sulfonyl chloride (position 1).

- Reactivity: The nitro group on the phenoxy ring enhances electrophilicity, while the ether linkage alters conjugation. Reactivity toward nucleophiles is high but sterically hindered.

- Applications: Potential use in polymer crosslinking or sensor materials due to nitro’s redox activity .

2-Fluoro-6-methoxybenzene-1-sulfonyl Chloride (C₇H₆ClFO₃S, MW 224.64 g/mol)

- Substituents : Fluoro (position 2), methoxy (position 6).

- Reactivity : Methoxy’s strong electron-donating effect reduces sulfonyl chloride reactivity, making it less electrophilic. Fluoro’s inductive withdrawal partially counteracts this.

- Solubility : Higher solubility in polar solvents due to methoxy’s hydrophilicity.

- Applications : Suited for mild reaction conditions in medicinal chemistry .

Comparative Data Table

| Compound Name | Substituents | Molecular Formula | MW (g/mol) | Reactivity | Stability | Key Applications |

|---|---|---|---|---|---|---|

| 2-Methyl-6-nitrobenzene-1-sulfonyl chloride | 2-Me, 6-NO₂, 1-SO₂Cl | C₇H₆ClNO₄S | 235.64 | High | Moderate | Pharmaceuticals |

| 2-Chloro-6-methylbenzenesulfonyl chloride | 2-Cl, 6-Me, 1-SO₂Cl | C₇H₆Cl₂O₂S | 241.09 | Moderate | High | Agrochemicals |

| 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride | 4-O-(2-Cl-6-NO₂Ph), 1-SO₂Cl | C₁₂H₇Cl₂NO₅S | 364.16 | High | Low | Polymers/Sensors |

| 2-Fluoro-6-methoxybenzene-1-sulfonyl chloride | 2-F, 6-OMe, 1-SO₂Cl | C₇H₆ClFO₃S | 224.64 | Low | High | Medicinal Chemistry |

Biological Activity

2-Methyl-6-nitrobenzene-1-sulfonyl chloride (CAS No. 616-83-1) is a sulfonyl chloride derivative that has garnered interest in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its reactive sulfonyl chloride functional group, which can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Understanding its biological activity is crucial for evaluating its potential applications in drug development and other therapeutic areas.

The compound has the following chemical structure:

- Molecular Formula : C7H6ClNO4S

- Molecular Weight : 221.64 g/mol

- IUPAC Name : 2-Methyl-6-nitrobenzenesulfonyl chloride

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a reactive electrophile in medicinal chemistry. Its sulfonyl chloride group allows it to react with various nucleophiles, which can lead to the formation of biologically active compounds.

The primary mechanism of action involves the formation of covalent bonds with nucleophilic sites on target biomolecules, such as proteins or nucleic acids. This can result in the inhibition or modification of enzyme activity, potentially affecting cellular pathways.

Antibacterial Activity

Research has indicated that sulfonyl chlorides, including this compound, exhibit antibacterial properties. A study evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. The results indicated that while it possesses antibacterial properties, it also exhibits cytotoxic effects on mammalian cell lines at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Study 1: Antitumor Activity

A recent study focused on the antitumor activity of sulfonyl chlorides, including this compound. The compound was tested on human cancer cell lines, showing significant inhibitory effects on cell proliferation.

Findings :

- The compound induced apoptosis in cancer cells.

- It demonstrated a dose-dependent response, with higher concentrations leading to increased cell death.

Case Study 2: Enzyme Inhibition

Another investigation examined the role of this compound as an enzyme inhibitor. Specifically, it was tested against a series of kinases involved in cancer progression.

Results :

- The compound showed effective inhibition of Cyclin-Dependent Kinase (CDK) enzymes.

- IC50 values were determined for various kinases, indicating selective inhibition patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.